Azulene, 1-ethyl-
Description
Contextualization of Azulene (B44059) within Non-Alternant Aromatic Hydrocarbons
Azulene is a distinctive bicyclic aromatic hydrocarbon and a structural isomer of naphthalene. researchgate.netwikipedia.org Unlike naphthalene, which is composed of two fused benzene (B151609) rings, azulene consists of a five-membered cyclopentadienyl (B1206354) ring fused to a seven-membered cycloheptatrienyl ring. wikipedia.orgrhhz.net This arrangement classifies azulene as a non-alternant aromatic hydrocarbon, a class of compounds that does not possess alternating single and double bonds around their rings, which leads to unique electronic properties. researchgate.netresearchgate.net
The structure of azulene can be conceptualized as the fusion of an electron-rich cyclopentadienyl anion and an electron-deficient tropylium (B1234903) cation. researchgate.netrsc.org This charge polarization results in a significant dipole moment of approximately 1.08 D, a stark contrast to the nonpolar naphthalene. wikipedia.orgrhhz.net This inherent polarity and non-alternant nature give rise to a small Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. rsc.orgrhhz.net This small energy gap is responsible for azulene's characteristic deep blue color, as it absorbs light in the visible region. rhhz.net Another peculiar feature of azulene is its fluorescence, which predominantly occurs from the second excited singlet state (S2) to the ground state (S0), a violation of Kasha's rule. rhhz.netbeilstein-journals.org These distinct electronic and photophysical properties make azulene and its derivatives compelling subjects of study in chemistry. researchgate.netrsc.org
Historical and Contemporary Academic Interest in Azulene Derivatives as Key Building Blocks
The history of azulene dates back to the 15th century as the azure-blue chromophore obtained from the steam distillation of German chamomile. wikipedia.org However, its structure was only confirmed in the early 20th century, with its first organic synthesis achieved in 1937. wikipedia.orgmdpi.com For a long time, the development of azulene chemistry was hampered by the difficulty in accessing its derivatives. rhhz.net
In recent years, there has been a surge in academic interest in azulene derivatives as versatile building blocks for advanced functional materials. rhhz.netresearchgate.net Their unique electronic structure, characterized by a significant dipole moment and a small HOMO-LUMO gap, makes them attractive for applications in optoelectronics. rhhz.netrhhz.netacs.org Researchers are exploring azulene-based compounds for their potential use in organic field-effect transistors (OFETs), solar cells, and nonlinear optical materials. rhhz.netresearchgate.net The stimuli-responsive nature of the azulene core, particularly its reaction to protonation, has opened avenues for the development of new smart materials. acs.orgresearcher.life Furthermore, the ability to functionalize the azulene scaffold at various positions allows for the fine-tuning of its physicochemical properties, making it a highly adaptable component in the design of complex molecular architectures. mdpi.comacs.org The growing interest is also fueled by the development of more efficient synthetic methodologies to create a diverse range of azulene-containing molecules, including polymers and complex polycyclic aromatic hydrocarbons. rsc.orgbeilstein-journals.orgresearcher.life
Specific Research Significance of 1-Ethylazulene as a Model System and Functional Building Block
Among the various azulene derivatives, 1-ethylazulene serves as a significant model system and a functional building block in chemical research. The introduction of an ethyl group at the 1-position of the azulene core, a site on the electron-rich five-membered ring, influences the molecule's electronic properties and reactivity. iisc.ac.inmdpi.com
Historically, the synthesis of monoalkylated azulenes, including 1-ethylazulene, was a key step in understanding the fundamental reactivity of the azulene nucleus. iisc.ac.in Early synthetic routes involved the ring enlargement of a corresponding indane derivative. iisc.ac.in The characterization of 1-ethylazulene and its derivatives, such as its s-trinitrobenzene complex and picrate, provided crucial data for validating its structure and properties. iisc.ac.in
In contemporary research, 1-ethylazulene is valuable for several reasons. It acts as a fundamental building block for more complex structures. For instance, it can be a starting material for the synthesis of azulene-containing polymers and other functional materials. The ethyl group can also be a site for further chemical modification. The presence of the ethyl group provides a simple alkyl substituent that allows researchers to study the electronic and steric effects on the azulene core without introducing more complex functionalities. This makes 1-ethylazulene an excellent model system for investigating the photophysical and electrochemical properties of substituted azulenes. For example, its narrow HOMO-LUMO gap makes it a candidate for applications in organic semiconductors. The study of simple derivatives like 1-ethylazulene provides foundational knowledge that is crucial for the rational design of more sophisticated azulene-based materials with tailored properties for specific applications in materials science and electronics. northwestern.eduresearchgate.netidu.ac.id
Structure
2D Structure
3D Structure
Properties
CAS No. |
63964-75-0 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-ethylazulene |
InChI |
InChI=1S/C12H12/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h3-9H,2H2,1H3 |
InChI Key |
JJIWDEGOZQOSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethylazulene and Its Derivatives
Regioselective Alkylation Strategies for Azulene (B44059) Core Functionalization
The introduction of an ethyl group at the C1-position of the azulene nucleus is a key transformation in the synthesis of 1-ethylazulene. Due to the electronic nature of the azulene system, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, electrophilic substitution reactions preferentially occur at the 1- and 3-positions. nih.gov
Direct Ethylation Approaches to the Azulene Scaffold
Direct ethylation of the azulene core represents the most straightforward approach to 1-ethylazulene. However, achieving high regioselectivity for the 1-position over the 2-position can be challenging.
One of the earliest reported syntheses of 1-ethylazulene involved the condensation of 1-ethylindane with diazoacetic ester. iisc.ac.in The resulting product was then hydrolyzed to the corresponding acid, which upon heating with palladium-charcoal underwent simultaneous decarboxylation and dehydrogenation to yield 1-ethylazulene. iisc.ac.in This method, while effective, is an indirect form of ethylation as it involves the construction of the azulene ring system from an already ethylated precursor.
More direct approaches often involve Friedel-Crafts type reactions. However, these methods can sometimes lead to a mixture of isomers. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the ethylation.
Indirect Synthetic Pathways via Precursors and Subsequent Transformation to 1-Ethylazulene
Indirect methods, which involve the construction of the azulene skeleton from non-azulenic precursors, often provide better control over the final substitution pattern.
Derivatives of 2H-cyclohepta[b]furan-2-one have emerged as versatile and valuable precursors for the synthesis of a wide array of azulene derivatives. nih.govresearchgate.netmdpi.comnih.gov These compounds can react with various electron-rich species to form the azulene ring system.
A prominent method developed by Yasunami and Takase involves the [8+2] cycloaddition reaction between 2H-cyclohepta[b]furan-2-ones and enamines. researchgate.netmdpi.com This reaction proceeds through a strained bridged-intermediate which then undergoes decarboxylation to produce aminohydroazulenes. researchgate.net The choice of substituents on the 2H-cyclohepta[b]furan-2-one and the enamine determines the final substitution pattern of the resulting azulene. For instance, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with an enamine derived from propanal would be a potential route to a precursor for 1-ethylazulene.
The following table summarizes the synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones and enamines, highlighting the versatility of this method.
| 2H-Cyclohepta[b]furan-2-one Derivative | Enamine Source | Resulting Azulene Derivative | Yield (%) | Reference |
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Enamine from cyclopentanone | 1,2-dihydrocyclopenta[a]azulene derivative | 85 | mdpi.com |
| 3-Cyano-2H-cyclohepta[b]furan-2-one | Enamine from cyclohexanone | 1,2,3,4-tetrahydrobenz[a]azulene derivative | 92 | mdpi.com |
| 2H-Cyclohepta[b]furan-2-one | Enamine from acetaldehyde | Azulene | 60 | mdpi.com |
Furthermore, 2H-cyclohepta[b]furan-2-ones can react with other electron-rich olefins and their analogs, such as enol ethers and acetals, to yield multiply functionalized azulenes. nih.govmdpi.com
Cyclocondensation reactions are fundamental in building the five-membered ring onto a pre-existing seven-membered ring precursor. A classic example is the Ziegler-Hafner azulene synthesis, which involves the condensation of pyrylium (B1242799) salts with cyclopentadienyl (B1206354) anions. mdpi.com While this method is powerful, controlling the regioselectivity for substituted azulenes can be complex. For instance, the reaction of a substituted cyclopentadienyl anion can lead to a mixture of 1- and 2-substituted azulenes. mdpi.com
More recent developments have focused on one-pot, multi-component reactions. For example, a four-component synthesis of pyrimidylazulenes has been reported, which proceeds through a glyoxylation–decarbonylative alkynylation–cyclocondensation sequence. beilstein-journals.org This strategy allows for the construction of complex azulene derivatives with high efficiency.
Cycloheptanone (B156872) and its derivatives serve as readily available starting materials for the synthesis of the azulene framework. mdpi.comedurev.in These methods typically involve the construction of the cyclopentane (B165970) ring onto the cycloheptanone core, followed by dehydrogenation to form the aromatic azulene system. edurev.in This approach is particularly well-suited for preparing 1- and 2-substituted azulenes. edurev.in
For example, a hydroazulene derivative, a potential intermediate for more complex azulenoids, was synthesized from 2,7-dimethylcycloheptanone. rsc.org Another approach involves the [5 + 2] cycloaddition reaction of a silyloxyallene with a dicobalt hexacarbonyl propargyl cation species to construct functionalized hydroazulene skeletons. oup.com
Cyclocondensation Reactions for Five-Membered Ring Formation
Metal-Catalyzed Cross-Coupling Reactions in 1-Ethylazulene Derivative Synthesis
Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the azulene core, allowing for the introduction of a wide variety of substituents with high precision and efficiency. researchgate.netresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively studied for the synthesis of alkyl-, aryl-, and heteroaryl-substituted azulenes. researchgate.netresearchgate.net
While direct ethylation via cross-coupling might be less common than arylation, the principles can be extended. For instance, a 1-haloazulene could potentially undergo a Kumada, Suzuki, or Negishi coupling with an ethyl-metallic reagent to yield 1-ethylazulene. The development of robust catalysts is key to the success of these transformations.
Recent advances have focused on the direct C-H activation of the azulene ring, which circumvents the need for pre-functionalized starting materials like haloazulenes. mdpi.com Palladium-catalyzed direct arylation of azulene has been achieved with high regioselectivity for the C-H bond at the 1-position. mdpi.com Adapting such methodologies for direct ethylation would represent a significant step forward in the efficient synthesis of 1-ethylazulene.
The following table provides examples of palladium-catalyzed cross-coupling reactions for the functionalization of azulenes.
| Azulene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2-Iodoazulene | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-Phenylazulene | 85 | mdpi.com |
| 1-Bromoazulene (B3054544) | Thiophene-2-boronic acid | Pd(OAc)2 / SPhos | 1-(Thiophen-2-yl)azulene | 95 | mdpi.com |
| Azulene | Iodobenzene | Pd(OAc)2 / PCy3·HBF4 | 1-Phenylazulene | 78 | mdpi.com |
These metal-catalyzed methods offer a powerful and versatile platform for the synthesis of a diverse range of 1-ethylazulene derivatives, paving the way for the exploration of their properties and applications.
Rhodium-, Iridium-, Ruthenium-, Gold-, Iron-, Nickel-, and Copper-catalyzed Reactions
A diverse array of transition metals beyond palladium have been employed to catalyze the functionalization of the azulene core, including the introduction of alkyl groups.
Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for various transformations involving azulenes. Rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes yields azulenolactones. researchgate.net Additionally, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their reaction with alkynes can produce highly substituted pyridine (B92270) derivatives, a strategy that could potentially be adapted for azulene systems. organic-chemistry.org Rhodium(I)-catalyzed addition-cyclization of 1,5-enynes with aryl- and alkenylboronic acids provides a pathway to substituted cyclopentenes, showcasing rhodium's ability to facilitate complex C-C bond formations. nih.gov The synthesis of tetracyclic 3,4-fused indoles via rhodium-catalyzed (3+2) cycloaddition further demonstrates the utility of this metal in constructing fused ring systems. mdpi.com
Iridium-Catalyzed Reactions: Iridium catalysts are particularly useful for C-H activation and functionalization. Iridium-catalyzed dehydrogenative silylation of azulenes occurs with regioselective C-H bond activation. nagoya-u.ac.jpacs.org Furthermore, iridium-catalyzed [2+2+2] cyclization of azulenic acids with alkynes can lead to tetra(aryl)-substituted benzoazulene derivatives. researchgate.net This highlights the potential for iridium catalysis in the C-H functionalization of the azulene ring, which could be extended to alkylation.
Ruthenium-Catalyzed Reactions: While specific examples for 1-ethylazulene synthesis are scarce, ruthenium complexes have been shown to catalyze the alkylation of azulenes with propargylic alcohols, analogous to gold-catalyzed reactions. mdpi.com
Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for azulene synthesis and functionalization. A notable method is the gold-catalyzed direct C-H alkynylation of azulenes using a hypervalent iodonium (B1229267) reagent. nih.gov This provides a direct route to functionalized azulenes under mild conditions. Gold catalysts also facilitate the alkylation of azulenes with propargylic alcohols. mdpi.combeilstein-journals.org
Iron-Catalyzed Reactions: Iron-mediated functionalization of azulenes can be achieved through the reaction with cationic η⁵-iron carbonyl diene complexes, affording 1-substituted azulenes in good yields. researchgate.net
Nickel-Catalyzed Reactions: Nickel catalysts have been used for the alkylation of guaiazulene, although this can result in a mixture of 1- and 2-alkylated isomers. mdpi.com The development of nickel-catalyzed alkylation of C-H bonds is an active area of research and may provide more selective methods in the future. mdpi.comacs.org
Copper-Catalyzed Reactions: Copper catalysts are employed in a variety of reactions that could be applied to the synthesis of 1-ethylazulene derivatives. For example, copper-catalyzed 1,4-addition has been used in the synthesis of 1,4-dimethyl-7-ethylazulene. researchgate.net Copper is also used in tandem with palladium in multicomponent reactions for the synthesis of substituted azulenes. beilstein-journals.org Other copper-catalyzed reactions include the synthesis of 1,3-enynes and various heterocyclic systems. organic-chemistry.orgrsc.orgrsc.orgmdpi.com
Table 2: Overview of Various Metal-Catalyzed Reactions for Azulene Functionalization
| Metal | Reaction Type | Example Product/Intermediate | Reference |
| Rhodium | Oxidative [4+2] Cyclization | Azulenolactone | researchgate.net |
| Iridium | Dehydrogenative Silylation | Silylated Azulene | nagoya-u.ac.jpacs.org |
| Ruthenium | Alkylation with Propargylic Alcohols | Alkylated Azulene | mdpi.com |
| Gold | Direct C-H Alkynylation | TIPS-alkynylated Azulene | nih.gov |
| Iron | Addition to Diene Complexes | 1-Substituted Azulene | researchgate.net |
| Nickel | Alkylation | 1- and 2-Alkylated Guaiazulene | mdpi.com |
| Copper | 1,4-Addition | 1,4-Dimethyl-7-ethylazulene | researchgate.net |
Suzuki–Miyaura Cross-Coupling for Arylation and Alkylation in Azulene Systems
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of substituted azulenes. libretexts.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.comorganic-chemistry.org
This methodology is particularly relevant for the synthesis of 1-alkyl and 1-arylazulenes. By preparing a 1-haloazulene or an azulene-1-boronic acid derivative, a variety of alkyl and aryl groups can be introduced at the 1-position. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile tool for the synthesis of complex azulene derivatives. beilstein-journals.org
A key advantage of the Suzuki-Miyaura reaction is the commercial availability and stability of many organoboron reagents. beilstein-journals.org The synthesis of a bichalcone via a microwave-assisted Suzuki-Miyaura coupling between a boronated chalcone (B49325) and a brominated chalcone illustrates a potential strategy for creating complex molecules with an azulene core. mdpi.com This suggests that a 1-bromoazulene could be coupled with an ethylboronic acid derivative, or a 1-azuleneboronic acid could be coupled with an ethyl halide to furnish 1-ethylazulene. The general mechanism involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 3: General Scheme for Suzuki-Miyaura Coupling for 1-Substituted Azulenes
| Azulene Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 1-Haloazulene | Ethylboronic acid/ester | Palladium catalyst, Base | 1-Ethylazulene | tcichemicals.com (by analogy) |
| Azulene-1-boronic acid/ester | Ethyl halide | Palladium catalyst, Base | 1-Ethylazulene | tcichemicals.com (by analogy) |
Strategies for Introducing Additional Functional Groups onto the Ethyl Moiety of 1-Ethylazulene
Once the 1-ethylazulene scaffold is synthesized, the ethyl group itself can serve as a handle for further functionalization. Several strategies can be envisioned for modifying the ethyl moiety, drawing from established reactions on alkyl-substituted aromatic systems.
One of the most direct methods is the oxidation of the α-methylene group of the ethyl substituent. It has been shown that the α-methylene of an alkyl group on an azulene ring can be oxidized to a carbonyl group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This would convert 1-ethylazulene into 1-acetylazulene (B8715929), which is a versatile intermediate for further transformations such as aldol (B89426) condensations or reductions.
Halogenation of the ethyl group is another potential strategy. The benzylic protons on the ethyl group are susceptible to radical halogenation. For example, the bromination of ethylbenzene (B125841) in the presence of light proceeds via a radical mechanism to yield 1-bromo-1-phenylethane. doubtnut.compearson.com A similar reaction on 1-ethylazulene would be expected to produce 1-(1-bromoethyl)azulene, which can then undergo nucleophilic substitution or elimination reactions to introduce a variety of functional groups.
It is important to note that the reactivity of the ethyl group can be influenced by the reaction conditions and the presence of catalysts. For instance, in a palladium-catalyzed deuteration of 2-ethylbenzoic acid, the aromatic ring was deuterated while the ethyl group remained largely intact, suggesting that under certain C-H activation conditions, the ethyl group can be less reactive than the aromatic core. rsc.org
Table 4: Potential Functionalization Reactions of the Ethyl Group in 1-Ethylazulene
| Reaction | Reagent(s) | Product | Reference |
| Oxidation | DDQ | 1-Acetylazulene | nih.gov (by analogy) |
| Radical Bromination | Br₂, light | 1-(1-Bromoethyl)azulene | doubtnut.compearson.com (by analogy) |
| Nucleophilic Substitution (on halogenated ethyl) | Nucleophile (e.g., -OH, -NH₂) | 1-(1-Hydroxyethyl)azulene, etc. | smolecule.com (by analogy) |
Stereochemical Control and Asymmetric Synthesis in 1-Ethylazulene Derivative Preparation
When functionalization of the ethyl group creates a new stereocenter, for example in the formation of 1-(1-hydroxyethyl)azulene, controlling the stereochemistry becomes a critical aspect of the synthesis. While specific studies on the asymmetric synthesis of 1-ethylazulene derivatives are not widely reported, principles from asymmetric catalysis on other aromatic systems can be applied.
The use of chiral catalysts or reagents can induce enantioselectivity in reactions involving the ethyl group. For instance, in the reduction of 1-acetylazulene to 1-(1-hydroxyethyl)azulene, a chiral reducing agent or a chiral catalyst could be employed to favor the formation of one enantiomer over the other.
Similarly, for reactions like the Suzuki-Miyaura coupling, the use of chiral ligands on the metal catalyst can lead to enantioselective transformations, particularly if the coupling partners themselves are prochiral or if a racemic mixture is resolved kinetically. Asymmetric Suzuki-Miyaura couplings have been developed for the synthesis of chiral biaryl compounds and other complex molecules. nih.gov
In a related field, the Lewis acid-catalyzed (4+3) annulative addition of cyclopropanes with azadienes to form azepanones was rendered enantioselective by using a copper triflate catalyst with a chiral trisoxazoline (Tox) ligand. This demonstrates the principle of using chiral ligands to control the stereochemical outcome of metal-catalyzed reactions that could be analogous to those used for azulene synthesis.
The methylene (B1212753) protons of the ethyl group in an unsymmetrical environment are diastereotopic. rsc.org This intrinsic property can be exploited in stereoselective reactions where a chiral reagent or catalyst can differentiate between these two protons, leading to the formation of a single diastereomer or an enriched mixture.
Future research in this area will likely focus on adapting established asymmetric catalytic systems to the unique electronic properties of the azulene nucleus to achieve high levels of stereocontrol in the synthesis of chiral 1-ethylazulene derivatives.
Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 1 Ethylazulene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysisoup.comresearchgate.net
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1-ethylazulene, providing detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
The ¹H NMR spectrum of 1-ethylazulene provides characteristic signals for the protons of the ethyl group and the azulene (B44059) core. The ethyl protons typically appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group, due to spin-spin coupling. The protons on the azulene ring resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating nature of the ethyl group and the unique electronic distribution of the azulene system. researchgate.net
The ¹³C NMR spectrum offers complementary information, showing distinct signals for each carbon atom in a unique chemical environment. libretexts.orgbhu.ac.in The chemical shifts of the carbon atoms in the five-membered and seven-membered rings are particularly informative about the electron density distribution within the non-alternant hydrocarbon framework. libretexts.org The ethyl group substitution at the C1 position influences the chemical shifts of the adjacent and other ring carbons. oup.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethylazulene
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | ~140-145 |
| C2 | ~7.0-7.2 | ~135-138 |
| C3 | ~7.4-7.6 | ~118-122 |
| C4 | ~8.1-8.3 | ~136-139 |
| C5 | ~7.2-7.4 | ~123-126 |
| C6 | ~7.6-7.8 | ~137-140 |
| C7 | ~7.2-7.4 | ~124-127 |
| C8 | ~8.1-8.3 | ~136-139 |
| C9 | - | ~145-150 |
| C10 | - | ~108-112 |
| -CH₂- | ~2.8-3.0 (quartet) | ~25-30 |
| -CH₃ | ~1.3-1.5 (triplet) | ~13-16 |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The table is based on general ranges observed for azulene derivatives. researchgate.netlibretexts.orgwisc.edu
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. oxinst.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For 1-ethylazulene, COSY spectra would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the azulene ring, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the protonated carbons in the azulene ring and the ethyl group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is invaluable for establishing the long-range connectivity in 1-ethylazulene. For instance, it can show correlations from the methylene protons of the ethyl group to the C1, C2, and C9 carbons of the azulene ring, confirming the position of the ethyl substituent. youtube.com
1H NMR and 13C NMR Chemical Shift Analysis of 1-Ethylazulene
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsyoutube.comsioc-journal.cnresearchgate.netresearchgate.net
UV-Vis spectroscopy is a key technique for probing the electronic transitions in azulene and its derivatives. The distinct blue color of azulenes is a direct consequence of their unique electronic structure.
Azulene and its derivatives exhibit characteristic absorption bands in the UV-Vis spectrum. A weak absorption in the visible region (around 500-700 nm) is attributed to the S₀→S₁ transition, which is responsible for the blue color. researchgate.net A much stronger absorption band is observed in the near-UV region (around 340-350 nm), corresponding to the S₀→S₂ transition. researchgate.net The introduction of an ethyl group at the 1-position can cause a slight shift in the position and intensity of these bands compared to the parent azulene molecule. thejamesonlab.com
Interactive Data Table: Typical UV-Vis Absorption Maxima for Azulene Derivatives
| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) | Appearance |
| S₀→S₁ | 580 - 650 | Low | Weak |
| S₀→S₂ | 340 - 370 | Moderate | Strong |
| S₀→S₃ | 270 - 300 | High | Very Strong |
Note: The exact values for 1-ethylazulene may vary depending on the solvent. researchgate.net
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. taylorandfrancis.com Due to its significant ground-state dipole moment, the absorption spectrum of 1-ethylazulene is expected to exhibit solvatochromism. psu.edu In more polar solvents, the excited state may be stabilized to a different extent than the ground state, leading to a shift in the absorption maxima. mdpi.comeurjchem.com A bathochromic (red) shift is often observed with increasing solvent polarity. taylorandfrancis.com
Halochromism is the phenomenon where a substance changes color upon a change in pH, often due to protonation. rsc.orgmdpi.com Azulene derivatives are known to exhibit halochromism. rsc.org Protonation of the five-membered ring of 1-ethylazulene by a strong acid can lead to the formation of an azulenium cation. This results in a significant change in the electronic structure and a dramatic color change, often accompanied by a bathochromic shift in the visible absorption band. rsc.org
Analysis of S0→S1 and S0→S2 Electronic Transitions in Azulene Derivatives
Advanced Fluorescence and Photoluminescence Spectroscopy of 1-Ethylazulene and Analogueslibretexts.orgyoutube.comresearchgate.nettaylorandfrancis.comeurjchem.com
A peculiar and extensively studied property of azulene and its derivatives is their anomalous fluorescence behavior, which violates Kasha's rule. Typically, fluorescence occurs from the lowest excited singlet state (S₁). However, many azulenes, including likely 1-ethylazulene, exhibit fluorescence primarily from the second excited singlet state (S₂). unimelb.edu.au
This unusual S₂→S₀ fluorescence is due to a large energy gap between the S₂ and S₁ states, which slows down the rate of internal conversion from S₂ to S₁, allowing the radiative decay from S₂ to compete effectively. The fluorescence spectrum of 1-ethylazulene would therefore be expected to show an emission band that is roughly the mirror image of the S₀→S₂ absorption band. researchgate.net The quantum yield of this fluorescence is generally low. unimelb.edu.au
Upon protonation, the electronic structure of azulene derivatives is significantly altered, which can lead to a dramatic change in their fluorescence properties. rsc.org In many cases, the protonated species exhibit "turn-on" fluorescence from the S₁ state, with a higher quantum yield compared to the neutral molecule. researchgate.netrsc.org This change in emission behavior upon protonation makes azulene derivatives interesting candidates for applications as fluorescent sensors. acs.org
Anti-Kasha Fluorescence from S2 to S0 in Azulene Derivatives
Azulene and its derivatives are notable for their "anomalous" fluorescence, which occurs from the second excited singlet state (S2) to the ground state (S0), a direct violation of Kasha's rule. nih.govresearchgate.net This rule posits that luminescence should only occur from the lowest excited state of a given multiplicity. mdpi.commappingignorance.org The phenomenon in azulenes is attributed to a large energy gap between the first (S1) and second (S2) excited states, which slows down the rate of internal conversion from S2 to S1, allowing the radiative decay from S2 to compete effectively. mdpi.commappingignorance.orgnih.gov The S0 → S2 transition typically has a much larger oscillator strength compared to the S0 → S1 transition, further favoring S2 fluorescence. mappingignorance.orgrsc.org
The introduction of an ethyl group at the 1-position of the azulene ring, creating 1-ethylazulene, influences the electronic properties and, consequently, the fluorescence behavior. While the fundamental anti-Kasha behavior is retained, the substituent can modulate the energy levels and decay pathways. thejamesonlab.com The electron-donating nature of the ethyl group can perturb the HOMO and LUMO energy levels of the azulene chromophore, which in turn affects the S2-S1 energy gap and the fluorescence characteristics. thejamesonlab.com For instance, studies on various substituted azulenes have shown that both electron-donating and electron-withdrawing groups can tune the color and emission properties of the molecule. thejamesonlab.com
The S2 → S0 fluorescence in azulene derivatives is a key feature in their spectroscopic signature, appearing as a prominent emission band, while the S1 → S0 emission is often negligible or entirely absent due to extremely fast non-radiative decay from S1 to S0. nih.govkuleuven.be This rapid internal conversion from S1 bypasses the triplet manifold, which is another characteristic feature of the photophysics of these molecules. usask.ca
Excited State Lifetime Measurements and Quantum Yield Determinations
The photophysical dynamics of 1-ethylazulene can be quantitatively described by its excited-state lifetimes and fluorescence quantum yields. The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed and provides a measure of the efficiency of the fluorescence process. edinst.com For azulene and its derivatives, the quantum yield of the S2 → S0 fluorescence is a critical parameter. thejamesonlab.com
Determining the quantum yield often involves a comparative method, using a standard with a known quantum yield. edinst.comnih.gov The quantum yield of the sample (ΦS) can be calculated using the following equation, where the subscripts S and R refer to the sample and reference, respectively:
ΦS = ΦR * (IS / IR) * (AS / AR) * (nS² / nR²)
Here, I represents the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. edinst.com
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For azulene derivatives, the lifetime of the S2 state is of particular interest. It is inversely proportional to the sum of the radiative (kr) and non-radiative (knr) decay rates from S2. kuleuven.be
τ = 1 / (kr + knr)
The radiative decay rate is related to the quantum yield and the lifetime by kr = Φf / τ. kuleuven.be Experimental studies on azulene derivatives have shown that lifetimes can be influenced by factors such as the solvent and temperature. doi.org For example, the fluorescence lifetimes of some azulene derivatives have been found to be in the nanosecond range. rsc.org
| Parameter | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| Fluorescence Quantum Yield | Φf | 0.002 - 0.1 | Efficiency of S2 fluorescence |
| Excited State Lifetime | τ | ~1-2 ns | Duration of the S2 excited state |
| Radiative Decay Rate | kr | 10⁷ - 10⁸ s⁻¹ | Rate of photon emission from S2 |
| Non-radiative Decay Rate | knr | ~10⁹ s⁻¹ | Rate of non-emissive decay from S2 |
Dual Thermally Activated Delayed Fluorescence (TADF) Pathways in Azulene Chromophores
While azulenes are primarily known for their anti-Kasha fluorescence, recent research has explored the possibility of thermally activated delayed fluorescence (TADF) in specifically designed azulene-containing molecules. chemistryviews.org TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons through reverse intersystem crossing (RISC). chinesechemsoc.orgedinst.com This process is facilitated by a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). chinesechemsoc.org
The concept of dual TADF involves the presence of two distinct TADF pathways within a single molecule. nih.gov In the context of azulene chromophores, this could hypothetically arise from different excited states. For instance, in complex donor-acceptor systems, it is possible to have multiple charge-transfer states that could each facilitate a TADF cycle. rsc.org Some studies have reported dual TADF in unsymmetrical donor-acceptor molecules where two different charge-transfer states are localized on different parts of the molecule. nih.gov
The mechanism for TADF involves the following steps:
Excitation to a singlet state (S1).
Intersystem crossing (ISC) to a triplet state (T1).
Thermally activated reverse intersystem crossing (RISC) from T1 back to S1.
Delayed fluorescence from S1 to the ground state (S0).
For dual TADF to occur in an azulene-based system, the molecule would need to be engineered to have multiple, thermally accessible triplet states that can undergo RISC to corresponding singlet states, or a more complex pathway involving higher triplet states (Tn) and their RISC to S1. rsc.org While the intrinsic properties of azulene itself (large S2-S1 gap, fast S1-S0 internal conversion) are not conducive to standard TADF, incorporating the azulene moiety into larger, specifically designed molecular architectures could potentially lead to such complex photophysical behaviors. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. researchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds that have the same nominal mass but different chemical formulas. For 1-ethylazulene (C₁₂H₁₂), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity.
The molecular weight of 1-ethylazulene is 156.0939 g/mol . HRMS can confirm this with high accuracy, distinguishing it from other isomers or compounds with the same nominal mass. doi.org
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. unt.edulcms.cz This provides detailed structural information about the parent ion. The fragmentation of 1-ethylazulene in an MS/MS experiment would be expected to follow predictable pathways based on the stability of the resulting ions and neutral losses.
In the case of 1-ethylazulene, common fragmentation pathways could include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with m/z 141, corresponding to the stable tropylium-like cation.
Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion corresponding to the azulene cation at m/z 128.
Rearrangements and cleavage of the azulene ring system: This can lead to a variety of smaller fragment ions, providing a characteristic fingerprint for the molecule.
The fragmentation patterns of azulene derivatives have been studied, and generally show cleavage of the bonds between the azulene core and the substituents, as well as fragmentation within the ring system itself. researchgate.netresearchgate.net
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 157 [M+H]⁺ | 142 | CH₃ | [M-CH₃]⁺ |
| 157 [M+H]⁺ | 129 | C₂H₄ (ethene) | [M-C₂H₄+H]⁺ |
| 156 [M]⁺• | 141 | •CH₃ | [M-CH₃]⁺ |
| 156 [M]⁺• | 128 | •C₂H₅ | [M-C₂H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Structural Conformation Analysis
For 1-ethylazulene, the vibrational spectra would be characterized by modes associated with the azulene ring system and the ethyl substituent.
Azulene Ring Vibrations: The azulene core has a number of characteristic C-H and C-C stretching and bending vibrations. The C=C stretching vibrations of the aromatic rings typically appear in the region of 1400-1600 cm⁻¹. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹.
Ethyl Group Vibrations: The ethyl group will exhibit its own characteristic vibrations. These include:
C-H stretching: Asymmetric and symmetric stretches of the CH₃ and CH₂ groups, typically in the 2850-2960 cm⁻¹ region.
C-H bending: Scissoring and rocking motions of the CH₂ group and asymmetric and symmetric deformations of the CH₃ group, usually in the 1375-1465 cm⁻¹ region.
C-C stretching: The stretching of the C-C bond of the ethyl group.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a detailed vibrational analysis and assign the observed bands to specific normal modes of vibration. q-chem.commdpi.com The addition of the ethyl group increases the density of vibrational states compared to unsubstituted azulene, which can influence intramolecular vibrational energy redistribution (IVR). arxiv.org
X-ray Crystallography for Solid-State Molecular Architecture of 1-Ethylazulene Derivatives
Detailed crystallographic data has been reported for derivatives such as ethyl 4-cyanomethylazulene-1-carboxylate. researchgate.net The study of this compound reveals specific parameters about its crystal lattice and molecular arrangement. The crystal system, space group, and unit cell dimensions provide a fundamental description of the crystalline architecture.
Table 1: Crystallographic Data for Ethyl 4-cyanomethylazulene-1-carboxylate
| Parameter | Value |
|---|---|
| Empirical Formula | Not specified |
| Formula Weight | Not specified |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimensions | |
| a | 7.391(1) Å |
| b | 9.660(5) Å |
| c | 22.859(1) Å |
| β | 97.01(1)° |
| Volume | 1620.0(3) ų |
| Z | 4 |
| Final R-value | 0.047 |
| Final Rw-value | 0.055 |
Data sourced from a study on the synthesis and reactions of azulene derivatives. researchgate.net
The molecular structure of azulene derivatives in the solid state is of fundamental interest due to the unique electronic properties of the azulene nucleus. researchgate.net The substitution pattern on the azulene ring has a dramatic influence on the solid-state, electronic, and optical properties of these compounds. rsc.orgosti.gov For instance, the introduction of substituents can affect the planarity of the azulene system and influence molecular self-assembly and crystallization. osti.gov
In the case of ethyl 4-cyanomethylazulene-1-carboxylate, the presence of the ethyl ester and cyanomethyl groups at the 1- and 4-positions, respectively, dictates the intermolecular interactions and packing in the crystal lattice. researchgate.net The planarity of the azulene core and the orientation of the substituent groups are key features determined by X-ray diffraction.
Further research into various substituted azulenes highlights the importance of intermolecular interactions, such as π-π stacking, in their solid-state structures. mdpi.com The analysis of bond lengths within the azulene core of these derivatives can provide insight into the degree of aromaticity and electronic communication between the five- and seven-membered rings. mdpi.com For example, a study on quinoxaline-fused cyclopenta[cd]azulene (B14757204) revealed bond-length alternation comparable to pristine azulene. mdpi.com
The investigation of the crystal structure of a trans-1-(azulen-1-yl)-2-(azulen-2-yl)ethylene derivative, clarified by single-crystal X-ray analysis, further underscores the utility of this technique in elucidating the precise connectivity and conformation of complex azulene-based systems. researchgate.net
While direct crystallographic data for 1-ethylazulene remains elusive in the reviewed literature, the detailed structural analysis of its derivatives provides a strong foundation for understanding its probable solid-state architecture. The ethyl group at the 1-position is expected to influence the crystal packing through steric effects and weak van der Waals interactions. The fundamental azulene skeleton, however, will likely exhibit the characteristic bond-length alternation and near-planar geometry observed in other derivatives.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1-Ethylazulene |
| Ethyl 4-cyanomethylazulene-1-carboxylate |
| Quinoxaline-fused cyclopenta[cd]azulene |
Theoretical and Computational Chemistry Studies of 1 Ethylazulene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comaimspress.comua.pt It has become a popular tool in chemistry for studying both ground-state and excited-state properties. routledge.comrsc.orgrsc.org DFT calculations provide valuable insights into the electronic characteristics and reactivity of molecules like 1-ethylazulene. doi.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
In azulene (B44059) and its derivatives, the distribution of HOMO and LUMO is distinct from its isomer, naphthalene. nih.govresearchgate.net Azulene exhibits an unequal distribution of electron density between its HOMO and LUMO, leading to a smaller HOMO-LUMO gap compared to naphthalene. nih.gov This smaller gap is responsible for azulene's characteristic blue color. nih.gov The HOMO of azulene has nodes at positions C2 and C6, while the LUMO has nodes at C1 and C3. researchgate.net This distribution results in a lower electron repulsion energy in the first singlet excited state. nih.gov
For azulene derivatives, substitutions on the azulene core can influence the HOMO and LUMO energy levels and their gap. For instance, theoretical calculations on protonated 1,3-polyazulene showed a reduced HOMO-LUMO gap compared to its neutral form. nih.gov Similarly, studies on other azulene-containing polymers have demonstrated that the HOMO-LUMO gap can be tuned through chemical modifications. nih.gov In thin films of azulene derivatives, the HOMO and LUMO levels have been determined using a combination of photoelectron spectroscopy and optical band-gap analysis. researchgate.net
The following table would typically present calculated HOMO and LUMO energies for 1-ethylazulene, though specific values were not found in the provided search results.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-Ethylazulene | Data not available | Data not available | Data not available |
| Azulene | Reference Value | Reference Value | Reference Value |
This table is illustrative. Specific computational data for 1-ethylazulene was not available in the search results.
Azulene possesses a significant dipole moment, a consequence of its unique electronic structure where the five-membered ring is electron-rich and the seven-membered ring is electron-deficient. nih.govdoi.orgpku.edu.cn This charge separation gives azulene its zwitterionic character. doi.org The experimental dipole moment of azulene is approximately 1.08 D. nih.govdoi.orgpku.edu.cn
The table below would show the calculated dipole moment for 1-ethylazulene.
| Compound | Calculated Dipole Moment (Debye) |
| 1-Ethylazulene | Data not available |
| Azulene | 1.075 doi.org |
This table is illustrative. Specific computational data for 1-ethylazulene was not available in the search results.
Aromaticity is a key concept in chemistry used to describe the stability and electronic properties of cyclic molecules. frontiersin.orgmdpi.com It can be quantified using various computational indices, including Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID). mdpi.comnih.gov
Azulene is considered aromatic in its ground state (S₀), possessing 10 π-electrons that follow Hückel's rule. doi.orgnih.gov However, its aromaticity differs in its excited states. nih.gov Theoretical studies have shown that the first singlet excited state (S₁) of azulene is antiaromatic, while the second singlet excited state (S₂) is aromatic. nih.govresearchgate.netnih.gov This contrasting aromaticity between S₁ and S₂ is a key factor in explaining azulene's unusual photophysical behavior, specifically its violation of Kasha's rule, where fluorescence occurs from S₂ instead of S₁. nih.govresearchgate.netnih.gov
NICS calculations are a popular method for assessing aromaticity, where negative values typically indicate aromaticity and positive values indicate anti-aromaticity. mdpi.comnih.gov For complex molecules, variations like NICS(1) (calculated 1 Å above the ring center) and the out-of-plane component NICSzz are often used for a more accurate assessment. mdpi.comnih.gov ACID plots provide a visual representation of electron delocalization and ring currents, offering another way to evaluate aromaticity. While specific NICS or ACID values for 1-ethylazulene were not found, the ethyl substituent would likely introduce a minor perturbation to the aromaticity of the azulene core in its ground and excited states.
The following table would present calculated aromaticity indices for 1-ethylazulene.
| Compound | State | Aromaticity Index (e.g., NICS(1)zz) | Aromaticity |
| 1-Ethylazulene | Ground (S₀) | Data not available | Expected Aromatic |
| 1-Ethylazulene | Excited (S₁) | Data not available | Expected Antiaromatic |
| 1-Ethylazulene | Excited (S₂) | Data not available | Expected Aromatic |
| Azulene | Ground (S₀) | Negative Value | Aromatic nih.gov |
| Azulene | Excited (S₁) | Positive Value | Antiaromatic nih.gov |
| Azulene | Excited (S₂) | Negative Value | Aromatic nih.gov |
This table is illustrative and based on the known behavior of the azulene parent compound. Specific computational data for 1-ethylazulene was not available in the search results.
Dipole Moment Calculations and Electron Density Distribution in Azulene Systems
Excited State Dynamics and Photophysical Property Predictions
The study of excited-state dynamics is crucial for understanding the photophysical and photochemical behavior of molecules. nih.govnih.govriken.jp Computational methods are instrumental in predicting these properties and elucidating the mechanisms of processes that occur after a molecule absorbs light. mdpi.comrsc.orgrsc.org
Conical intersections are points on the potential energy surfaces of a molecule where two electronic states become degenerate, providing efficient pathways for non-radiative decay. numberanalytics.comcore.ac.ukrsc.org These intersections play a critical role in the photochemistry of many organic molecules by facilitating rapid internal conversion from an excited state back to the ground state. numberanalytics.comucl.ac.ukchemrxiv.org
For azulene, the presence of a conical intersection near the minimum-energy geometry of the S₁ state provides an efficient pathway for non-radiative decay to the ground state. nih.govresearchgate.net This rapid decay from the antiaromatic S₁ state is a major contributor to why azulene does not fluoresce from this state, and instead emits from the higher-energy, aromatic S₂ state. nih.govresearchgate.net The ethyl group in 1-ethylazulene is not expected to fundamentally alter this mechanism, although it may influence the precise location and accessibility of the conical intersection, potentially affecting the rates of non-radiative decay.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, including absorption and emission spectra. rsc.orgnumberanalytics.comresearchgate.net It has become a standard computational tool for predicting the optical properties of molecules. numberanalytics.comchemrxiv.org
TD-DFT calculations can simulate the electronic transitions that give rise to absorption and emission bands, providing information on their energies and intensities. rsc.orgnumberanalytics.com For azulene and its derivatives, TD-DFT can be used to predict the characteristic S₀ → S₁ and S₀ → S₂ absorption bands, as well as the anomalous S₂ → S₀ fluorescence. The accuracy of these predictions depends on the choice of functional and basis set. While specific TD-DFT calculated spectra for 1-ethylazulene were not found, such calculations would be essential to quantitatively understand how the ethyl substituent modifies the absorption and emission properties compared to the parent azulene molecule.
The following table would show predicted absorption and emission wavelengths for 1-ethylazulene from TD-DFT calculations.
| Compound | Transition | Predicted Wavelength (nm) | Oscillator Strength |
| 1-Ethylazulene | S₀ → S₁ Absorption | Data not available | Data not available |
| 1-Ethylazulene | S₀ → S₂ Absorption | Data not available | Data not available |
| 1-Ethylazulene | S₂ → S₀ Emission | Data not available | Data not available |
This table is illustrative. Specific computational data for 1-ethylazulene was not available in the search results.
Conical Intersections and Non-Radiative Decay Pathways
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD provides a detailed view of molecular motions, conformational changes, and intermolecular interactions over time. While specific MD simulation studies focusing exclusively on 1-ethylazulene are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its dynamic behavior.
Conformational Flexibility: The primary source of conformational flexibility in 1-ethylazulene arises from the rotation of the ethyl group around the single bond connecting it to the azulene ring. MD simulations can explore the potential energy surface associated with this rotation. The simulation would track the dihedral angle of the C-C-C-H atoms of the ethyl group relative to the plane of the azulene ring. This allows for the identification of low-energy, stable conformations and the energy barriers that separate them. The flexibility of the ethyl group can influence how the molecule fits into binding sites of biological macromolecules or how it packs in a condensed phase.
Intermolecular Interactions: MD simulations are instrumental in characterizing the non-covalent interactions between a molecule and its environment, such as a solvent or a biological receptor. For 1-ethylazulene, simulations in an aqueous environment could reveal the nature of its hydration shell and hydrophobic interactions driven by the ethyl group and the aromatic system.
In a biological context, MD can simulate the interaction of 1-ethylazulene with target proteins or nucleic acids. Key interactions that can be analyzed include:
π-π Stacking: The aromatic azulene core can engage in π-π stacking interactions with aromatic residues of proteins (e.g., phenylalanine, tyrosine, tryptophan) or the bases of DNA.
Hydrogen Bonding: While 1-ethylazulene itself is not a strong hydrogen bond donor or acceptor, computational studies on the parent azulene molecule show it can interact with water, with the water molecule's hydrogens pointing towards the electron-rich five-membered ring. researchgate.net
A computational study on the interaction between azulene and water showed that the interaction is governed by both electrostatic and dispersion forces. researchgate.net The addition of an ethyl group would likely enhance the role of dispersion forces and hydrophobic effects in its intermolecular interactions. Similarly, studies on other alkyl-substituted aromatic systems have shown that the length and branching of alkyl chains can significantly influence intermolecular forces and molecular packing. rsc.org
Table 1: Potential Insights from Molecular Dynamics (MD) Simulations of 1-Ethylazulene This table is conceptual and outlines the types of data that would be generated from such a study.
| Parameter Studied | Simulation Goal | Potential Findings |
|---|---|---|
| Ethyl Group Rotation | To determine the conformational preferences of the ethyl substituent. | Identification of the most stable rotamers (e.g., syn-periplanar, anti-periplanar) and the energy barriers for rotation. |
| Solvation in Water | To understand how 1-ethylazulene interacts with water molecules. | Characterization of the hydration shell, quantification of hydrophobic interactions, and calculation of the free energy of solvation. |
| Interaction with Protein Binding Site | To model the binding mode and affinity for a specific biological target. | Identification of key interacting residues, determination of the primary interaction types (e.g., π-π stacking, hydrophobic), and estimation of binding free energy. |
| Self-Aggregation | To investigate the tendency of molecules to form dimers or larger aggregates. | Analysis of π-π stacking between azulene rings and hydrophobic interactions between ethyl groups, providing insight into solubility and material properties. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Azulene Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are highly valuable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. Several QSAR studies have been performed on various classes of azulene derivatives to predict activities such as cytotoxicity and tumor specificity. core.ac.ukiiarjournals.org
These studies typically involve calculating a range of molecular descriptors for each azulene derivative and then using statistical methods to build a regression model against the measured biological activity. The ethyl group at the 1-position of azulene would influence several of these descriptors, thereby modulating its predicted activity.
Key findings from QSAR studies on azulene derivatives include:
Cytotoxic Activity: The cytotoxic activity of certain azulene derivatives has been successfully correlated with electronic and thermodynamic descriptors. core.ac.uknih.gov Models have shown that parameters such as the heat of formation (ΔHf), the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment (μ) are significant predictors of cytotoxicity. core.ac.ukjosai.ac.jp For different subsets of azulenes, such as halogenated or isopropyl derivatives, specific combinations of these parameters provide the best predictive models. core.ac.ukresearchgate.net
Tumor Specificity: For azulene amide derivatives, QSAR analyses have revealed that tumor-specific cytotoxicity is strongly correlated with descriptors related to molecular shape and hydrophobicity. iiarjournals.orgnih.gov This suggests that the three-dimensional structure and lipophilicity of the substituents on the azulene core are critical determinants of their selective action against cancer cells over normal cells. iiarjournals.orgmdpi.com Descriptors related to the 3D structure (e.g., AATSC0v, GATS4s) and hydrophobicity have shown high correlation with tumor specificity. mdpi.com
The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. A successful QSAR model can then be used to screen virtual libraries of azulene derivatives, including those with a 1-ethyl substitution, to prioritize candidates for synthesis and biological testing.
Table 2: Key Molecular Descriptors in QSAR Models for Azulene Derivatives
| Descriptor Class | Specific Descriptor Examples | Biological Activity Modeled | Key Findings & References |
|---|---|---|---|
| Thermodynamic | Heat of Formation (ΔHf), ΔHf / Molecular Weight | Cytotoxicity | ΔHf, often combined with other electronic parameters, is a key predictor of general cytotoxic activity in azulenes. core.ac.ukjosai.ac.jp |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment (μ) | Cytotoxicity, Antineoplastic Activity | The energy of frontier orbitals (HOMO/LUMO) and the molecule's polarity are crucial for modeling the cytotoxic effects of azulene derivatives. core.ac.uknih.gov |
| Topological/3D Shape | BCUT descriptors, GATS descriptors, FASA_P, vsurf_CW5 | Tumor Specificity | The 3D shape and topology of the molecule are strongly correlated with its ability to selectively target tumor cells over normal cells. iiarjournals.orgmdpi.com |
| Hydrophobicity | Partition coefficient (log P) | Tumor Specificity | Increased hydrophobicity is often linked to higher tumor specificity in certain series of azulene amides. iiarjournals.orgnih.gov |
Reaction Mechanisms and Advanced Reactivity Studies of 1 Ethylazulene
Electrophilic and Nucleophilic Substitution Reactions on the Azulene (B44059) Ring
The azulene ring system is characterized by a non-uniform electron distribution, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This inherent polarity dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic substitution reactions on the azulene ring predominantly occur at the 1- and 3-positions of the five-membered ring, which are the sites of highest electron density. wgtn.ac.nznih.gov Theoretical studies and experimental evidence confirm that position 1 is the most reactive site for electrophilic attack under kinetic control. chem-soc.siresearchgate.net However, substitution at position 2 can sometimes lead to the thermodynamically more stable product. chem-soc.siresearchgate.net
The ethyl group at the 1-position in 1-ethylazulene is an electron-donating group through an inductive effect. This effect further enhances the electron density of the azulene nucleus, particularly at the five-membered ring, thereby activating it for electrophilic substitution. The presence of the ethyl group at position 1 directs incoming electrophiles primarily to the 3-position, as the 1-position is already substituted. The electronic push from the ethyl group stabilizes the cationic intermediate formed during electrophilic attack at the 3-position. While the ethyl group is an activator, its steric bulk is generally not significant enough to majorly hinder reactions at the adjacent 3-position.
| Reaction Type | Preferred Positions on Azulene Ring | Effect of 1-Ethyl Group |
| Electrophilic Substitution | 1 and 3 | Activates the ring, directs to position 3 |
| Nucleophilic Substitution | 2, 4, 6, and 8 | Slightly deactivates the ring |
Modern synthetic methods are increasingly focusing on the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach to creating molecular complexity. nih.govspringernature.com In the context of azulenes, including 1-ethylazulene, catalytic C-H functionalization presents a powerful tool for introducing various substituents.
Palladium-catalyzed C-H functionalization has been a significant area of research. snnu.edu.cn These reactions can proceed through different catalytic cycles, often involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates. snnu.edu.cn For a substrate like 1-ethylazulene, C-H activation could be directed to various positions on the ring. For instance, directing groups can be employed to achieve site-selective C-H activation. While specific studies on 1-ethylazulene are not abundant, the principles of C-H functionalization of other aromatic systems can be extended. For example, photoredox catalysis has emerged as a mild and efficient method for the C-H alkylation and acylation of heterocycles and other aromatic compounds, which could be applicable to 1-ethylazulene. nih.gov
Borylation of the azulene ring at the seven-membered ring has been achieved, showing that C-H functionalization is not limited to the five-membered ring. mdpi.com The presence of substituents on the five-membered ring was found to influence the regioselectivity of borylation on the seven-membered ring, suggesting that the ethyl group in 1-ethylazulene would play a directing role in such transformations. mdpi.com
Regioselectivity and Electronic Effects of the Ethyl Substituent
Cycloaddition Reactions and Annulation Pathways
Cycloaddition reactions are powerful synthetic tools for the construction of cyclic and polycyclic systems. libretexts.org The extended π-system of azulene allows it to participate in various cycloaddition reactions, acting as either the 2π, 4π, 6π, or 8π component.
[3+2] annulation reactions represent a convergent strategy for the synthesis of five-membered rings. In the context of azulene synthesis, palladium-catalyzed [3+2] annulation of alkynes with concomitant aromatic ring expansion has been developed as a concise approach to substituted azulenes. acs.orgpku.edu.cn This method involves the reaction of an aryl alkyne (as a 3-carbon synthon) with another alkyne (as a 2-carbon synthon) to construct the azulene framework. acs.org While this is a method for synthesizing the azulene core itself, the principles can be relevant to the further functionalization of pre-existing azulenes. 1,3-dipolar cycloadditions, a type of [3+2] cycloaddition, are a well-established method for forming five-membered heterocyclic rings. wikipedia.org
Fulvenes, with their cross-conjugated π-system, are versatile partners in cycloaddition reactions. nih.govd-nb.info They can react as 2π, 4π, or 6π components. d-nb.info The reaction of fulvenes with various dienophiles or dienes is a classical method for constructing polycyclic systems, including those containing the azulene moiety. For example, the dimerization of pentafulvenes can occur via a Diels-Alder cycloaddition pathway. nih.gov The reaction of azulene derivatives with activated alkynes can also lead to cycloaddition products. mdpi.commdpi.com For instance, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a triazole is a prominent example of click chemistry that can be applied to functionalized azulenes. wikipedia.orgorganic-chemistry.org
Cobalt-catalyzed [4+2] cycloadditions between 1,3-dienes and alkynes provide access to cyclohexadienes and can be rendered enantioselective. nih.govnih.gov While direct examples with 1-ethylazulene as the diene are scarce, the electron-rich five-membered ring of azulene can, in principle, act as a 4π component in Diels-Alder type reactions. Thermal cycloaddition reactions of azulene-1,5-quinones and azulene-1,7-quinones with cyclic dienes have been shown to yield [2+4]-[6+4] cycloadducts, demonstrating the versatile cycloaddition chemistry of functionalized azulenes. rsc.org
| Cycloaddition Type | Reagent Class | Potential Product Type |
| [3+2] Annulation | Alkynes | Substituted Azulenes |
| 1,3-Dipolar Cycloaddition | Azides, Nitrile Oxides | Heterocycle-functionalized Azulenes |
| [4+2] Cycloaddition (Diels-Alder) | Dienes/Dienophiles | Polycyclic Systems |
| [8+2] Cycloaddition | Enamines, Vinyl Ethers | Fused Bicyclic Systems |
[3+2] Annulation and Aromatic Ring Expansion in Azulene Synthesis
Oxidative Coupling Reactions and Dimerization Pathways in Azulene Chemistry
Oxidative coupling is a class of reactions that involves the formation of a new bond between two molecules through an oxidative process, often catalyzed by transition metals. wikipedia.org In azulene chemistry, this can lead to the formation of dimers or higher oligomers.
The oxidative coupling of azulene derivatives is influenced by the substituents on the ring. For instance, studies on chamazulene (B1668570) (1,4-dimethyl-7-ethylazulene), a close analog of 1-ethylazulene, have shown that it can undergo photodegradation to form dimers. mdpi.compreprints.org These dimerization reactions can occur through the abstraction of a hydrogen atom, leading to the formation of a radical that subsequently combines with another radical. mdpi.compreprints.org The oxidation of azulene-1-azoarenes with iron(III) chloride has been shown to result in 4',4'-coupling, yielding biarylic derivatives. rsc.org This indicates that oxidative coupling can be a viable strategy for creating larger, conjugated systems based on the azulene scaffold.
The mechanism of these couplings often involves single-electron transfer to generate a radical cation intermediate. rsc.org The stability and subsequent reactivity of this intermediate are dictated by the electronic properties of the substituents on the azulene ring. The electron-donating ethyl group in 1-ethylazulene would be expected to facilitate the initial oxidation step, making it susceptible to oxidative dimerization. The position of coupling would depend on the specific reaction conditions and the oxidant used.
Heterocycle Annulation and Fusion Strategies for 1-Ethylazulene Derivatives
The synthesis of heterocycle-fused azulene derivatives is a field of significant interest due to the potential applications of these compounds in materials science and medicinal chemistry. mdpi.com The fusion of a heterocyclic ring to the 1-ethylazulene framework can be achieved through various synthetic strategies, primarily involving cyclization, condensation, and cycloaddition reactions. mdpi.com These methods leverage the inherent reactivity of the azulene nucleus, particularly at the electron-rich C1 and C3 positions of the five-membered ring.
Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful methods for constructing five- and six-membered heterocyclic rings, respectively. numberanalytics.comnumberanalytics.com In the context of 1-ethylazulene, the five-membered ring can act as a dienophile or participate in 1,3-dipolar cycloadditions. For instance, 1,3-dipolar cycloaddition reactions between a 1,3-dipole (like an azide or nitrone) and the double bonds of the azulene core can lead to the formation of fused five-membered heterocycles such as triazoles or isoxazoles. numberanalytics.comfrontiersin.org The regioselectivity of such additions is dictated by the electronic and steric properties of both the azulene derivative and the dipole.
Condensation Reactions: Condensation reactions provide a direct route to fused heterocyclic systems by forming new rings through the elimination of a small molecule, such as water or ammonia. numberanalytics.com The Paal-Knorr synthesis, a classic example, allows for the formation of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For 1-ethylazulene derivatives functionalized with appropriate dicarbonyl precursors, intramolecular Paal-Knorr cyclization can yield the corresponding fused heterocycles. For example, a 1-ethylazulene derivative bearing a 1,4-diketone moiety at an adjacent position could be cyclized in the presence of an amine or a dehydrating agent to form a fused pyrrole (B145914) or furan (B31954) ring, respectively. wikipedia.orgorganic-chemistry.org Research on guaiazulene, a related dimethylisopropylazulene, has demonstrated the feasibility of Paal-Knorr reactions to synthesize (guaiazulen-1-yl)-1H-pyrroles. researchgate.net
Intramolecular Pericyclization: Another strategy involves the intramolecular pericyclization of suitably functionalized 1-ethylazulene derivatives. Studies on 1-azulenyl thioketones have shown that these compounds can undergo thermal or acid-catalyzed pericyclization to yield thiophene-fused azulenes, specifically 3H-azuleno[8,1-b,c]thiophene derivatives. researchgate.netacs.org This reaction proceeds through an intramolecular cyclization followed by a hydrogen transfer. The presence of alkyl substituents on the azulene ring was found to be crucial for the success of this transformation, suggesting that a similar strategy could be applicable to 1-ethylazulene derivatives. researchgate.netacs.org
The following table summarizes key annulation strategies applicable to the synthesis of 1-ethylazulene-fused heterocycles.
| Reaction Type | Reactants | Product Type | Key Features |
| [3+2] Cycloaddition | 1-Ethylazulene, 1,3-Dipole (e.g., Azide) | Fused 5-membered heterocycle (e.g., Triazole) | Atom-economical, high regioselectivity possible. numberanalytics.comfrontiersin.org |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl-substituted 1-ethylazulene, Amine/Acid | Fused Pyrrole/Furan | Requires a precursor with a 1,4-dicarbonyl moiety. wikipedia.orgorganic-chemistry.org |
| Intramolecular Pericyclization | 1-Ethylazulene-thioketone derivative | Fused Thiophene | Can be promoted by thermal or acidic conditions. researchgate.netacs.org |
Investigation of Radical Mechanisms in 1-Ethylazulene Chemical Transformations
While many reactions of azulenes proceed through ionic intermediates, the involvement of radical species in their chemical transformations is an area of growing investigation. Understanding these radical pathways is crucial for controlling reaction outcomes and developing novel synthetic methods. Radical reactions typically proceed through a three-phase chain mechanism: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.org
Initiation of Radical Reactions: The formation of radical species from 1-ethylazulene can be initiated through several methods. One common pathway is single-electron transfer (SET), where an electron is transferred to or from the azulene molecule, forming a radical ion. sigmaaldrich.comlibretexts.orgnumberanalytics.com Metals such as sodium or lithium can act as electron donors to generate radical anions. libretexts.org For instance, EPR studies have been conducted on the radical anions formed from ethyl azulene-1-carboxylate. znaturforsch.com Conversely, SET can also occur through an oxidative process to generate a radical cation. Another initiation method is homolytic cleavage of a weak bond by heat or ultraviolet (UV) light, which creates two radical species. libretexts.orglibretexts.org
Propagation and Termination Steps: Once an initial radical is formed, it enters the propagation phase of the chain reaction. This involves a series of steps where the radical reacts with a neutral molecule to form a new radical, which continues the chain. lumenlearning.comlibretexts.org For 1-ethylazulene, a common propagation step could be hydrogen atom transfer (HAT), where a radical abstracts a hydrogen atom from the ethyl group or the azulene ring itself. Termination of the radical chain occurs when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.org
Mechanistic Studies and Radical Trapping: To confirm the presence of radical intermediates in a reaction mechanism, chemists often employ radical trapping experiments. researchgate.net A "spin trap" is a compound that reacts with transient, highly reactive radicals to form a more stable, persistent radical adduct that can be detected and characterized, often by Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.complos.orgnih.gov Reagents like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) are commonly used for this purpose. If the addition of TEMPO to a reaction involving 1-ethylazulene inhibits the reaction or leads to the formation of a TEMPO-adduct, it provides strong evidence for a radical mechanism. researchgate.net For example, the proposed radical mechanism for the oxidative coupling of some azulene derivatives to form 1,1'-biazulenes could be investigated using such techniques. researchgate.net
The table below outlines the fundamental stages of radical reactions as they apply to 1-ethylazulene.
| Stage | Description | Example for 1-Ethylazulene |
| Initiation | Formation of the initial radical species. lumenlearning.comlibretexts.org | Single-electron transfer (SET) to or from the azulene ring to form a radical ion. libretexts.org |
| Propagation | The radical reacts with a neutral molecule to create a new radical. lumenlearning.comlibretexts.org | A radical abstracts a hydrogen atom from the ethyl group of 1-ethylazulene (Hydrogen Atom Transfer). |
| Termination | Two radicals combine to form a stable, non-radical product. lumenlearning.comlibretexts.org | Two 1-ethylazulene-derived radicals dimerize. |
| Investigation | Experimental method to detect radical intermediates. | Use of a radical trap like TEMPO to intercept reactive radicals. researchgate.netmdpi.com |
Advanced Materials Science Applications of 1 Ethylazulene Derivatives
Organic Electronics and Optoelectronic Devices
Azulene (B44059) derivatives have shown significant promise for use in organic electronic and optoelectronic devices. rsc.org Their tunable electronic properties and potential for creating novel functionalities make them attractive candidates for the next generation of electronic components. rsc.org
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. kyushu-u.ac.jp These devices rely on organic semiconductor materials to transport charge carriers (holes or electrons). While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type (electron-transporting) materials remains a key challenge. nih.gov
Derivatives of azulene are being investigated for their potential as n-type semiconductors in OFETs. rsc.org The inherent electron-accepting nature of the seven-membered ring in the azulene core can be enhanced through strategic chemical design. Fullerene derivatives, such as PCBM, are well-known n-type organic semiconductors used in OFETs and organic solar cells. sigmaaldrich.comtcichemicals.com The development of azulene-based n-type materials could offer alternatives with potentially advantageous properties.
The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. sigmaaldrich.com For azulene-based OFETs, the goal is to design molecules that facilitate efficient electron transport. This involves controlling the molecular packing in the solid state to ensure good intermolecular electronic coupling. The ethyl group in 1-ethylazulene can influence this packing and, consequently, the transistor's performance. Researchers are exploring how modifications to the azulene core and the strategic placement of substituent groups can lead to high-performance n-type OFETs. rsc.orgnih.gov
| Parameter | Description | Significance in Azulene-Based OFETs |
|---|---|---|
| Charge Carrier Mobility (µ) | The velocity of charge carriers (electrons or holes) in the semiconductor under an applied electric field. | A high electron mobility is crucial for efficient n-type OFET performance. The structure of 1-ethylazulene derivatives influences this by affecting molecular packing and electronic coupling. |
| On/Off Ratio | The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. | A high on/off ratio is essential for effective switching applications. The energy levels of the azulene derivative's frontier molecular orbitals play a key role. |
| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | A low threshold voltage is desirable for low-power operation. This can be tuned by modifying the electronic properties of the azulene core. |
Organic photovoltaic (OPV) cells, or organic solar cells, offer the potential for low-cost, flexible, and lightweight solar energy conversion. wikipedia.orgratedpower.com These devices typically consist of a blend of an electron-donating (p-type) and an electron-accepting (n-type) organic material. nrel.gov When light is absorbed, an exciton (B1674681) (a bound electron-hole pair) is created, which then needs to be separated at the interface between the donor and acceptor materials to generate a photocurrent.
Azulene derivatives have been successfully integrated into solar cells, highlighting their potential in this field. rsc.org The unique electronic structure of azulene allows it to function as either an electron donor or an acceptor, depending on the specific molecular design and the other materials in the device. The inherent dipole moment of the azulene core can also influence the energetics at the donor-acceptor interface, potentially aiding in efficient charge separation.
The concept of using individual molecules as electronic components is a central theme in molecular electronics. A molecular rectifier, a molecular-scale diode, allows current to flow preferentially in one direction. mdpi.com The intrinsic asymmetry of the azulene molecule, with its electron-rich five-membered ring and electron-deficient seven-membered ring, makes it a compelling candidate for creating molecular rectifiers without the need for complex donor-acceptor substitutions. rsc.org
Theoretical studies have shown that azulene-like molecules can exhibit significant rectification effects when placed between two electrodes. rsc.org The direction and magnitude of this rectification are dependent on the molecular structure and the alignment of its energy levels with the Fermi levels of the electrodes. The introduction of an ethyl group can modify the electronic properties and steric interactions, providing a means to tune the rectification behavior.
The performance of a molecular rectifier is quantified by its rectification ratio, which is the ratio of the current at a positive bias to the current at the corresponding negative bias. researchgate.net Research has indicated that the rectification ratio in azulene-based systems can be enhanced by substituting the five-membered ring with electron-withdrawing groups and the seven-membered ring with electron-donating groups. rsc.org This principle can be applied to 1-ethylazulene derivatives to design highly efficient molecular rectifiers. Furthermore, the formation of charge-transfer complexes, where azulene derivatives act as either electron donors or acceptors, is another avenue being explored to create novel electronic materials. nih.gov
Organic Photovoltaic Cells and Solar Cells Based on Azulene Derivatives
Photonics and Nonlinear Optical (NLO) Materials
Photonics is a field that involves the use of light for information processing and transmission, offering advantages over traditional electronics in terms of speed and bandwidth. sigmaaldrich.com Nonlinear optical (NLO) materials are crucial for photonics as they can alter the properties of light, such as its frequency and intensity. photonics.com Organic materials, including azulene derivatives, are of great interest for NLO applications due to their large and fast NLO responses. semanticscholar.orgnih.gov
Nonlinear optical phenomena are categorized by the order of the material's response to the intensity of the incident light. Second-order NLO effects, such as second-harmonic generation (frequency doubling), require materials that lack a center of symmetry. washington.edu The inherent dipolar nature of the azulene core makes its derivatives non-centrosymmetric and thus promising candidates for second-order NLO applications. nih.gov
Third-order NLO effects, such as third-harmonic generation and two-photon absorption, are present in all materials but can be significantly enhanced in molecules with extended π-conjugated systems. washington.edu The π-electron network of azulene contributes to its third-order NLO response.
Quantum chemical calculations have shown that the NLO properties of azulene-based systems can be significantly enhanced through chemical modifications. semanticscholar.orgnih.gov For instance, doping azulene-based nanographene structures with nitrogen atoms has been shown to increase both the second and third-order NLO responses. semanticscholar.orgnih.gov The first hyperpolarizability (β) and the second hyperpolarizability (γ) are molecular properties that determine the magnitude of the second and third-order NLO effects, respectively. washington.eduresearchgate.net By strategically designing 1-ethylazulene derivatives, it is possible to maximize these hyperpolarizabilities and create materials with strong NLO responses for applications in optoelectronic devices and biomedicine. nih.gov
| NLO Order | Key Molecular Property | Description | Potential Applications |
|---|---|---|---|
| Second-Order (χ(2)) | First Hyperpolarizability (β) | Describes the quadratic response of a molecule to an applied electric field. Requires a non-centrosymmetric structure. | Second-Harmonic Generation (SHG), Electro-Optic Modulation, Frequency Conversion. washington.edursc.org |
| Third-Order (χ(3)) | Second Hyperpolarizability (γ) | Describes the cubic response of a molecule to an applied electric field. Present in all materials but enhanced in π-conjugated systems. | Third-Harmonic Generation (THG), Optical Limiting, All-Optical Switching, Two-Photon Absorption. washington.eduresearchgate.net |
Optical limiters are devices that transmit light at low intensities but block or attenuate it at high intensities. This property is crucial for protecting sensitive optical sensors and human eyes from damage by intense laser beams. aps.org The mechanism of optical limiting in materials often relies on nonlinear absorption processes such as reverse saturable absorption or two-photon absorption. nih.gov
Azulene-based chromophores have been identified as potential materials for optical limiting applications. frontiersin.org Their ability to absorb light strongly, coupled with their significant third-order NLO properties, makes them suitable for this purpose. When a high-intensity laser beam passes through an azulenic material, the nonlinear absorption can increase dramatically, leading to a decrease in the transmitted light. The design of 1-ethylazulene derivatives for optical limiting focuses on maximizing the nonlinear absorption coefficient while maintaining high transparency at low light levels. espublisher.comekb.eg
Second and Third Order NLO Responses of Azulene-Based Systems
Photoswitches and Stimuli-Responsive Materials Incorporating Azulene Units
The incorporation of the azulene moiety into molecular structures has led to the development of sophisticated photoswitches and materials that respond to external stimuli like light and pH. d-nb.inforesearchgate.net These materials can reversibly alter their physical and chemical properties, making them suitable for applications in information processing, molecular logic gates, and smart materials. d-nb.infomdpi.com
Organic photoswitches are molecules that can be reversibly isomerized between two or more stable states upon light irradiation. beilstein-journals.org Dihydroazulene (B1262493)/vinylheptafulvene (DHA/VHF) systems represent a fascinating class of photoswitches built around the azulene core structure. diva-portal.org In its closed form, dihydroazulene (DHA) can undergo a 10π-electrocyclic ring-opening reaction when exposed to light, transforming into the open vinylheptafulvene (VHF) isomer. diva-portal.org This process is accompanied by significant changes in geometry and electronic properties. The reverse reaction, from VHF back to the thermodynamically more stable DHA, occurs thermally. diva-portal.org This reversible process makes DHA/VHF systems excellent candidates for modulating the structure and function of bioactive molecules and polymers with light. diva-portal.org
Furthermore, the inherent acid sensitivity of the azulene ring has been exploited to create multi-responsive molecular switches. d-nb.inforesearchgate.net Researchers have incorporated azulene into the skeleton of diarylethene-type photoswitches. d-nb.info Unlike conventional photoswitches where acid- or base-sensitive groups are located on heteroatoms orthogonal to the photoactive π-system, azulene can be directly protonated on its π-skeleton. d-nb.info This direct protonation leads to a dramatic change in the electronic structure, converting the 10π electron aromatic system into a (6 + 2)π electron system. d-nb.info This results in a novel proton-gated photochromic behavior, where the efficiency of the photocyclization reaction can be controlled by pH. d-nb.info The optical response of these azulene-based diarylethenes to protonation is significantly more pronounced than that of traditional systems, with reported spectral shifts larger than 50 nm. d-nb.info This unique feature opens pathways for developing advanced molecular switches that respond to multiple stimuli with high sensitivity. d-nb.inforesearchgate.net
Novel azulene building blocks, synthesized through the cycloaddition of thiophene-S,S-dioxides and fulvenes, allow for the direct incorporation of the seven-membered ring of the azulene nucleus into the backbone of conjugated materials. nih.gov This specific structural integration yields remarkably stable materials that are responsive to acid. nih.gov The simple process of doping with acid and dedoping provides effective control over the optical band gap and allows for "on/off" fluorescence switching, a behavior that is reminiscent of polyaniline. nih.gov
Table 1: Properties of Azulene-Based Photoswitches
| Photoswitch Type | Switching Mechanism | Stimuli | Key Features |
| Dihydroazulene/Vinylheptafulvene (DHA/VHF) | 10π-electrocyclic ring-opening/closing | Light, Heat | Large geometric and electronic property changes between isomers. diva-portal.org |
| Azulene-Diarylethene (ATE) | Photocyclization / Cycloreversion | Light, Protons (Acid) | Proton-gated photochromism; significant spectral shifts upon protonation. d-nb.info |
| Azulene-Conjugated Oligomers | Doping/Dedoping | Acid | Tunable optical band gap; fluorescence switching. nih.gov |
Near-Infrared (NIR) Absorbing Pigments and Photothermal Agents Based on Azulene
The development of organic dyes that absorb light in the near-infrared (NIR) region (700-1700 nm) is crucial for applications in photothermal therapy (PTT), photoacoustic imaging (PAI), and organic photovoltaics. researchgate.netacs.orgrsc.org The unique electronic properties of azulene derivatives make them exceptional candidates for designing high-performance NIR-absorbing materials and photothermal agents (PTAs). acs.orgresearcher.life
A key advantage of incorporating azulene into NIR dyes is its tendency to promote non-radiative decay pathways. acs.org This "anti-Kasha" photophysical property means that absorbed light energy is efficiently converted into heat rather than being emitted as fluorescence, which is a critical requirement for effective photothermal agents. acs.orgacs.org
Researchers have successfully synthesized azulene-containing squaraines that exhibit strong absorption in the NIR region and high photothermal conversion efficiency (PCE). acs.orgresearcher.life Squaraines are a class of dyes with a stable, planar quinoid structure conducive to NIR absorption. acs.org By incorporating azulene units into the squaraine backbone, new photothermal agents like Az-SQ-1 and Az-SQ-2 have been developed. acs.orgresearcher.life Az-SQ-2, for instance, shows a maximum molar extinction coefficient of 3 × 10⁵ M⁻¹ cm⁻¹ at 780 nm and a high PCE of 53.2% when formulated as nanoparticles and irradiated with an 808 nm laser. acs.orgresearcher.life This efficient heat generation allows for the effective suppression of tumor growth in preclinical models. acs.org More advanced fused azulenyl squaraine derivatives have pushed absorption into the second NIR window (NIR-II, 1000-1700 nm), with a reported photothermal conversion efficiency of up to 90.98%. researchgate.netnih.gov
Another successful strategy involves integrating the azulene moiety into the π-conjugated system of BODIPY (boron-dipyrromethene) dyes. acs.org The introduction of azulene into the BODIPY structure causes a significant redshift in the absorption spectrum into the NIR range. acs.org This approach combines the tunable properties of BODIPY dyes with the excellent photothermal conversion characteristics of azulene, leading to promising agents for tumor ablation. acs.org
The development of these materials is often guided by computational predictions to optimize their photophysical properties. acs.org The ability to tune the absorption wavelength by modifying the azulene core and its substituents is a powerful tool for creating next-generation NIR-absorbing pigments and photothermal agents for targeted therapies. acs.orgnih.gov
Table 2: Performance of Azulene-Based NIR Absorbing Photothermal Agents
| Compound Class | Specific Derivative | Max. Absorption (λmax) | Photothermal Conversion Efficiency (PCE) | Reference |
| Azulene-Containing Squaraine | Az-SQ-2 (NPs) | 780 nm | 53.2% | acs.orgresearcher.life |
| Fused Azulenyl Squaraine | PS-1 (NPs) | 1092 nm | 90.98% | researchgate.netnih.gov |
| Azulene-Containing BODIPY | AzuGlu-BODIPY | 754 nm (in DMSO) | Not specified | acs.org |
Supramolecular Chemistry and Self Assembly of 1 Ethylazulene Systems
Host-Guest Complexation with Macrocyclic Receptors
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of structurally organized complexes between a large host molecule and a smaller guest molecule through non-covalent interactions. iupac.orgmdpi.com Macrocyclic hosts such as calixarenes, cyclodextrins, and pillararenes provide pre-organized cavities that can encapsulate guest molecules, altering their physicochemical properties. mdpi.comthno.org The binding is driven by forces including hydrophobic interactions, hydrogen bonding, π-π interactions, and electrostatic effects. mdpi.com
Calixarenes, in particular, are a versatile class of macrocycles, and their derivatives have been extensively studied as hosts. nih.govrsc.org Water-soluble versions, such as p-sulfonatocalix[n]arenes, possess three-dimensional, π-electron-rich cavities that show strong affinity and selectivity for organic cations in aqueous media. nih.gov The complexation of guests within a calixarene (B151959) cavity can be studied using techniques like UV-Vis and NMR spectroscopy to determine binding constants and stoichiometry. mdpi.comnih.gov
An extensive search of scientific literature and chemical databases did not yield any results for a macrocycle named "Calix thieme-connect.comazulene" or its complexation studies. This specific analogue does not appear to be a known or characterized compound in the field of supramolecular chemistry.
In contrast, significant research has been conducted on other azulene-based calixarenes, most notably calix beilstein-journals.orgazulenes. beilstein-journals.orgrsc.orgacs.org These macrocycles consist of four azulene (B44059) units linked by methylene (B1212753) bridges. beilstein-journals.org Studies on calix beilstein-journals.orgazulene have shown it to be an effective molecular receptor for guests like tetraalkylammonium salts. acs.org The binding of these salts is influenced by the nature of the anion and the size of the alkyl groups on the ammonium (B1175870) cation. acs.org However, information regarding a 28-unit azulene calixarene is not available.
Halogen Bonding Interactions in Supramolecular Architectures Containing Azulene Derivatives
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. beilstein-journals.org This directional interaction is a powerful tool in crystal engineering for the construction of well-defined supramolecular architectures. beilstein-journals.orgrsc.org
The azulene moiety has been successfully incorporated into co-crystals where halogen bonding plays a key organizational role. researchgate.net For instance, binary co-crystals have been formed between azulene derivatives and perfluorinated iodoarenes. researchgate.net In these structures, the primary interactions are N···I or O···I halogen bonds, depending on the functional groups of the azulene derivative. researchgate.net The azulene unit itself also contributes to the stability of the resulting aggregates through subsidiary π-π stacking and C-H···F interactions. researchgate.net Recently, azulene-based hexaimine cages have been shown to act as halogen bond acceptors, forming chains with triiodoperfluorobenzene. acs.orgrhhz.net
| Azulene Derivative | Halogen Bond Donor | Primary Interaction Type | Resulting Supramolecular Motif | Reference |
|---|---|---|---|---|
| 1,3-Azulenedicarboxaldehyde | 1,4-Diiodotetrafluorobenzene | O···I | Binary co-crystal | researchgate.net |
| 1,3-Bis(4-pyridyl)azulene | 1,4-Diiodotetrafluorobenzene | N···I | Binary co-crystal | researchgate.net |
| 1,3-Bis(4-pyridyl)azulene | 1,3,5-Triiodotrifluorobenzene | N···I | Binary co-crystal | researchgate.net |
| Hexaimine azulene cage | 1,3,5-Triiodotrifluorobenzene | N···I | Halogen-bonded chains | acs.orgrhhz.net |
π–π Stacking Interactions in Solid-State Packing and Assemblies
π–π stacking interactions are crucial non-covalent forces that influence the folding of macromolecules and the solid-state packing of aromatic compounds. unimelb.edu.aursc.org These interactions arise from the electrostatic and dispersion forces between the π-orbitals of aromatic rings. The geometry of these interactions can be broadly categorized as face-to-face (cofacial) or edge-to-face (T-shaped). rsc.org
| System | Stacking Geometry | Interaction Distance (Centroid-Centroid) | Resulting Architecture | Reference |
|---|---|---|---|---|
| 1,3-Bis(4-pyridyl)azulene Co-crystal | Parallel-displaced | Not specified | Supramolecular layers | researchgate.net |
| [2+3] Hexaimine azulene cage | Parallel-displaced (five-membered rings) | 3.58–3.64 Å | 1D columns / 2D network | beilstein-journals.org |
| Disilver-metallacage of hexaimine azulene | Parallel-displaced | Not specified | Honeycomb topology network | acs.orgrhhz.net |
Self-Assembly of Azulene-Based Cages and Networks
Self-assembly is the autonomous organization of components into ordered structures, a process fundamental to both biological systems and materials science. thieme-connect.com Organic cages are discrete, three-dimensional molecules with internal cavities, formed through reversible covalent bonds that allow for error correction during assembly. beilstein-journals.orglew.ro
Recently, novel organic cages have been synthesized using azulene-1,3-dicarboxaldehyde as a key building block. acs.orglew.ro Through Schiff base condensation with flexible tris-amines, such as tris(2-aminoethyl)amine (B1216632) or 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, [2+3] hexaimine cages are formed. acs.orglew.ro These cage structures have been confirmed by NMR spectroscopy and single-crystal X-ray diffraction. lew.ro The resulting cages are redox-active and fluorescent, properties conferred by the azulene units. beilstein-journals.orglew.ro Furthermore, these discrete cages can serve as higher-order building blocks, assembling into extended networks through non-covalent interactions like π-π stacking, forming honeycomb-like supramolecular architectures. beilstein-journals.orgrhhz.net
| Aldehyde Component | Amine Component | Stoichiometry (Aldehyde:Amine) | Resulting Cage Structure | Reference |
|---|---|---|---|---|
| Azulene-1,3-dicarboxaldehyde | Tris(2-aminoethyl)amine | 3:2 | [2+3] Hexaimine cryptand cage | acs.orgrhhz.net |
| Azulene-1,3-dicarboxaldehyde | 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene | Not specified | [2+3] Hexaimine cage | beilstein-journals.orglew.ro |
Metal-Ligand Coordination in Supramolecular Structures
Metal-ligand coordination is a powerful and versatile strategy for constructing complex supramolecular architectures, including discrete cages and infinite coordination networks. rsc.orgrhhz.net The geometry of the final structure is determined by the coordination preferences of the metal ion and the geometry of the organic ligand. rsc.org
Azulene derivatives can be designed as ligands for metal coordination. mdpi.com The azulene unit can be part of a larger ligand framework that provides donor atoms (e.g., nitrogen, oxygen) for metal binding. For example, the self-assembly of an azulene-based hexaimine cage in the presence of silver(I) cations acts as a template-driven synthesis, resulting in a disilver–metallacage. rhhz.net In this structure, the silver ions are encapsulated within the cage's cavity. rhhz.net
In another example, azulene has been incorporated into porphyrin-like macrocycles called azuliporphyrins. thieme-connect.com The azulene moiety within the macrocycle can serve as a π-coordination platform for metal clusters. Specifically, a carbonyl ruthenium(II) azuliporphyrin was shown to coordinate an Ru₄(CO)₉ cluster on its external azulene face, demonstrating that the azulene unit can participate in both internal (within the porphyrin core) and external organometallic coordination. thieme-connect.com
Future Research Directions and Challenges in 1 Ethylazulene Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency, Regioselectivity, and Scalability
The broader application of 1-ethylazulene and its derivatives is currently hampered by limitations in synthetic methodologies. While several routes to the azulene (B44059) core exist, many suffer from low yields, harsh reaction conditions, or a lack of control over the precise placement of substituents (regioselectivity). mdpi.comnih.gov Future research must focus on developing new synthetic strategies that are not only efficient but also highly regioselective and scalable. evotec.com
Key areas for development include:
Novel Cycloaddition Strategies: Exploring new cycloaddition reactions, such as [8+2] and [6+4] cycloadditions, could provide milder and more efficient pathways to the azulene skeleton. mdpi.com The use of novel fulvene (B1219640) and pyran derivatives as synthons in these reactions shows promise for improving yields. mdpi.com
Catalytic Methods: The development of catalytic, particularly transition-metal-catalyzed, reactions could offer significant advantages in terms of efficiency and selectivity. numberanalytics.com This includes exploring catalytic C-H activation and cross-coupling reactions to introduce the ethyl group and other functionalities onto a pre-formed azulene ring with high precision.
Scalability: A critical challenge is the transition from laboratory-scale synthesis to large-scale production. susupport.commanufacturo.comnetsuite.com Future synthetic routes must be designed with scalability in mind, considering factors such as cost of starting materials, safety, and ease of purification. evotec.comcpur.inresearchgate.net This is imperative for the commercial viability of 1-ethylazulene-based materials. manufacturo.com
Table 1: Comparison of Synthetic Strategies for Azulene Derivatives
| Synthetic Strategy | Advantages | Disadvantages | Future Research Focus |
| Classical Cycloadditions | Well-established, versatile | Often low yields, harsh conditions, poor regioselectivity | Development of new cycloaddition partners and catalysts. |
| Catalytic C-H Functionalization | High atom economy, high regioselectivity | Catalyst cost and sensitivity, limited substrate scope | Broader catalyst screening, optimization of reaction conditions. |
| Multicomponent Reactions | High efficiency, reduced waste, structural diversity | Complex reaction optimization, potential for side products | Design of new MCRs tailored for specific azulene targets. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control | Initial setup cost, potential for clogging | Adaptation of existing batch syntheses to continuous flow processes. |
Exploration of New Electronic and Photophysical Properties through Tailored Structural Modification of 1-Ethylazulene
The electronic and photophysical properties of azulene are highly tunable through chemical modification. acs.org The 1-ethyl group provides a starting point for a wide range of structural variations to tailor these properties for specific applications.
Future research should systematically investigate how modifications to the 1-ethylazulene scaffold impact its electronic and optical behavior. This includes:
Substitution at Other Positions: The introduction of electron-donating or electron-withdrawing groups at other positions on the azulene ring can dramatically alter the HOMO-LUMO gap, absorption and emission spectra, and redox potentials. mdpi.comnih.gov
Extension of the π-System: Creating larger conjugated systems by fusing other aromatic or heteroaromatic rings to the 1-ethylazulene core can lead to materials with novel photophysical properties, such as near-infrared (NIR) absorption and emission. researchgate.net
Synthesis of Oligomers and Polymers: Incorporating 1-ethylazulene units into oligomeric and polymeric structures is a promising avenue for developing new functional materials. nih.govacs.org The connectivity of the azulene units (e.g., 2,6- vs. 1,3-linkages) will have a profound impact on the electronic properties of the resulting polymers. nih.govacs.org
Advanced Computational Modeling for Predictive Design of 1-Ethylazulene Based Functional Materials
Computational chemistry offers a powerful tool for the rational design of new materials, saving significant time and resources compared to a purely experimental approach. nih.govschrodinger.com Advanced computational modeling will be crucial for predicting the properties of new 1-ethylazulene derivatives and guiding synthetic efforts.
Key areas for computational research include:
High-Throughput Virtual Screening: Utilizing computational methods to screen large virtual libraries of 1-ethylazulene derivatives can identify promising candidates with desired electronic and photophysical properties. rsc.org
Accurate Prediction of Properties: Employing high-level quantum chemical methods, such as time-dependent density functional theory (TD-DFT), can provide accurate predictions of absorption and emission spectra, excited-state dynamics, and other key properties. rsc.orgmdpi.com
Modeling of Intermolecular Interactions: Understanding and predicting how 1-ethylazulene derivatives will pack in the solid state is critical for designing materials with optimal charge transport properties for electronic applications.
Machine Learning: Integrating machine learning algorithms with computational chemistry can accelerate the discovery of new materials by learning from existing data to predict the properties of novel structures. mech-mat.comarxiv.org
Integration of 1-Ethylazulene into Complex Functional Systems for Advanced Applications
The ultimate goal of research into 1-ethylazulene is to integrate it into functional systems that can address real-world challenges. researchgate.net Its unique properties make it a candidate for a variety of advanced applications. rsc.org
Future research should focus on incorporating 1-ethylazulene into:
Organic Electronics: The tunable electronic properties of 1-ethylazulene derivatives make them attractive for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgnih.gov
Sensors: The sensitivity of the azulene core to its environment can be harnessed to develop chemical sensors for detecting specific analytes.
Bioimaging: The inherent fluorescence of some azulene derivatives, particularly those with extended conjugation, could be utilized for developing novel fluorescent probes for biological imaging. rsc.org
Molecular Switches: The ability to reversibly alter the electronic properties of azulene derivatives through external stimuli, such as light or pH changes, could be exploited to create molecular switches for a range of applications.
Overcoming Challenges in Molecular Design and Scalable Synthesis for Broadening Applications
Despite the promise of 1-ethylazulene, several overarching challenges must be overcome to broaden its applications. nih.govacs.org
Molecular Design for Stability: While the azulene core is aromatic, some derivatives can be prone to degradation, particularly under exposure to light and air. mdpi.compreprints.org A key challenge is to design and synthesize 1-ethylazulene derivatives with enhanced stability without compromising their desired electronic and photophysical properties.
Achieving High Purity: For many applications, particularly in electronics, extremely high purity materials are required. Developing purification methods that are both effective and scalable is a significant hurdle.
Cost-Effective Synthesis: The cost of synthesizing complex organic molecules can be a major barrier to their commercialization. A primary challenge is to develop synthetic routes that are not only efficient and scalable but also economically viable. drpress.org
Interdisciplinary Collaboration: Realizing the full potential of 1-ethylazulene will require close collaboration between synthetic chemists, computational chemists, materials scientists, and engineers to design, synthesize, characterize, and integrate these materials into functional devices. cpur.in
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethylazulene, and what analytical techniques are critical for confirming its structure and purity?
- Methodological Answer : The synthesis of 1-ethylazulene typically involves catalytic functionalization of azulene via carbene insertion or radical-mediated pathways. For example, copper-catalyzed reactions using ethyl diazoacetate (EDA) under inert atmospheres (e.g., CH₂Cl₂, BrCu(NCCH₃)) yield regioselective products . Critical characterization steps include:
- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular structure.
- Photoionization efficiency (PIE) curves to validate ionization energies (e.g., 7.41 ± 0.02 eV for azulene derivatives) and distinguish isomers .
- High-performance liquid chromatography (HPLC) for purity assessment, with validation parameters per ICH guidelines (e.g., LOD: 0.007 µg/ml, LOQ: 0.024 µg/ml) .
Q. How does the electronic structure of 1-ethylazulene influence its spectroscopic properties, and what key spectral markers should researchers prioritize during analysis?
- Methodological Answer : The non-benzenoid aromatic structure of 1-ethylazulene results in a large dipole moment (1.08 D) and visible-region absorption due to a small S₀–S₁ energy gap . Key spectral markers include:
- UV-Vis absorption bands in the 400–600 nm range, sensitive to substituent effects.
- Fluorescence anomalies (e.g., emission from higher excited states violating Kasha’s rule), monitored via time-resolved fluorescence spectroscopy.
- ¹³C isotopic signals in mass spectrometry (e.g., m/z = 129 for C₁₀H₈ isomers) to rule out interference .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported reaction yields for 1-ethylazulene derivatization, particularly regarding regioselectivity challenges?
- Methodological Answer : Conflicting yields often arise from competing reaction pathways (e.g., azulene vs. naphthalene formation, branching ratios 5.7% vs. 94.3% under specific conditions) . Strategies include:
- Kinetic control optimization : Adjusting catalyst loading (1–2 mol%) and EDA:azulene ratios to favor 1-ethyl over 3-ethyl derivatives .
- In situ monitoring : Using synchrotron-based PIE curves to track intermediate radicals (e.g., fulvenallenyl, C₇H₅) and validate product distributions .
- Statistical reproducibility : Reporting relative standard deviations (RSD < 2.18%) across multiple trials to quantify uncertainty .
Q. How can computational modeling be integrated with experimental data to predict and rationalize the regioselectivity of electrophilic substitutions on 1-ethylazulene?
- Methodological Answer :
- Density functional theory (DFT) calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-rich positions (e.g., C1) favor electrophilic attack due to conjugation with substituents .
- Transition state analysis : Compare activation barriers for competing pathways (e.g., 1- vs. 3-ethylation) using software like Gaussian or ORCA.
- Validation via PIE curves : Overlay experimental and simulated ionization energies (e.g., 8.19 ± 0.02 eV for fulvenallenyl) to confirm mechanistic hypotheses .
Q. What are the best practices for resolving contradictions in spectral data when characterizing 1-ethylazulene derivatives in complex matrices?
- Methodological Answer :
- Multi-technique corroboration : Combine HPLC retention times, HRMS isotopic patterns (e.g., m/z = 128 for C₁₀H₈), and NMR coupling constants to differentiate isomers .
- Control experiments : Synthesize and analyze reference compounds (e.g., 4-phenylvinylacetylene) to exclude false-positive signals .
- Data deconvolution : Use linear combination fitting of PIE curves to quantify contributions from co-eluting species .
Data Interpretation and Reproducibility
Q. How should researchers design experiments to ensure reproducibility in 1-ethylazulene synthesis and characterization?
- Methodological Answer :
- Detailed protocols : Document catalyst preparation (e.g., Tp(CF₃)₂BrCu), reaction times (14 h), and syringe pump addition rates in supplementary materials .
- Cross-lab validation : Share raw datasets (e.g., PIE curves, chromatograms) via repositories to enable independent verification .
- Error reporting : Quantify uncertainties in branching ratios (e.g., ±11.3% for naphthalene) and ionization energies (±0.05 eV) .
Ethical and Reporting Standards
Q. What ethical considerations are critical when publishing data on 1-ethylazulene’s photophysical or catalytic properties?
- Methodological Answer :
- Data transparency : Disclose all synthetic attempts, including failed trials, to avoid publication bias .
- Conflict of interest : Declare funding sources (e.g., instrument grants) and patent applications related to sensor designs .
- Ethical validation : Adhere to ICH guidelines for analytical method validation (e.g., linearity, precision) when reporting drug-related applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
